2-Dec-1-yn-5-yloxyoxane
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Overview
Description
2-Dec-1-yn-5-yloxyoxane is an organic compound with the molecular formula C15H26O2. It is a light yellow liquid at room temperature and is known for its unique structure, which includes an alkyne group and an oxane ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dec-1-yn-5-yloxyoxane typically involves the reaction of a dec-1-yne derivative with an oxane compound under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which allows for the formation of the alkyne-oxane bond. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Dec-1-yn-5-yloxyoxane undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed in hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
2-Dec-1-yn-5-yloxyoxane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a pharmacological probe.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Dec-1-yn-5-yloxyoxane involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. This property makes it useful in bioconjugation and labeling studies. Additionally, the oxane ring can interact with various enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Dec-1-yn-5-yloxyoxane: C15H26O2
2-Dec-1-yn-5-yloxyethane: Similar structure but with an ethane instead of an oxane ring.
2-Dec-1-yn-5-yloxypropane: Similar structure but with a propane instead of an oxane ring
Uniqueness
This compound is unique due to its combination of an alkyne group and an oxane ring, which provides distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to its similar compounds .
Properties
IUPAC Name |
2-dec-1-yn-5-yloxyoxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-3-5-7-11-14(10-6-4-2)17-15-12-8-9-13-16-15/h2,14-15H,3,5-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFVLXNCIATBOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC#C)OC1CCCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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